N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide
Overview
Description
N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a hydroxy group and a nitro group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding benzoyl chloride intermediate. This intermediate then reacts with the amine to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: 2-methyl-3-aminobenzamide.
Substitution: Various ethers or esters depending on the substituent.
Oxidation: 2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide exerts its effects involves its ability to chelate metal ions through its N, O-bidentate directing group. This chelation facilitates the formation of cyclometallated complexes, which are crucial intermediates in various catalytic processes . The compound’s nitro group can also participate in redox reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Similar structure but lacks the nitro group, affecting its reactivity and applications.
N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indole-5-carboxamide: Contains an indole moiety, making it more complex and potentially more versatile in biological applications.
Uniqueness
N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide is unique due to its combination of a hydroxy group, a nitro group, and a benzamide core. This combination imparts distinct reactivity and functionality, making it valuable in various chemical and biological contexts.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-9(5-4-6-10(8)14(17)18)11(16)13-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZSIMYPOXRICG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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